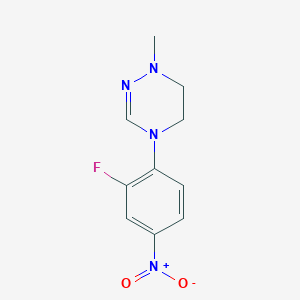

4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,4,5,6-tetrahydro-1,2,4-triazine

Description

4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,4,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group and a 2-fluoro-4-nitrophenyl moiety. This compound’s structure has been verified via spectroscopic methods, including $ ^1H $-NMR, which reveals characteristic signals for methylene, methyl, and aromatic protons .

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)-1-methyl-5,6-dihydro-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O2/c1-13-4-5-14(7-12-13)10-3-2-8(15(16)17)6-9(10)11/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHDTSSFCJMKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,4,5,6-tetrahydro-1,2,4-triazine is a member of the tetrahydrotriazine family, which has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

- CAS Number : 315228-19-4

- Molecular Formula : C11H12F N3O2

- Molecular Weight : 229.23 g/mol

- Structural Features : The presence of a fluorine atom and a nitro group on the phenyl ring suggests potential reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.

1. Anticancer Activity

Research has indicated that derivatives of tetrahydrotriazines exhibit significant anticancer properties. For instance:

- A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL .

- Structure-activity relationship (SAR) analyses revealed that the presence of electron-withdrawing groups like nitro enhances cytotoxicity by facilitating interactions with cellular targets .

2. Antimicrobial Activity

Compounds with similar structures have been tested for their antimicrobial properties:

- A series of experiments showed that certain tetrahydrotriazine derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

3. Neuroprotective Effects

The neuroprotective potential of tetrahydrotriazines has also been explored:

- In animal models, compounds related to this compound exhibited protective effects against neurodegenerative processes by reducing oxidative stress markers and enhancing neuronal survival .

Case Study 1: Anticancer Screening

A specific study evaluated the anticancer activity of a series of tetrahydrotriazine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that modifications to the phenyl ring significantly affected IC50 values:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| A | 1.61 | MCF-7 |

| B | 2.98 | HeLa |

| C | 3.45 | A549 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| D | 20 | E. coli |

| E | 25 | S. aureus |

| F | 15 | Pseudomonas aeruginosa |

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of tetrahydrotriazines:

- Mechanism of Action : The nitro group enhances electron affinity, increasing binding potential to biological targets such as enzymes involved in cancer proliferation.

- SAR Insights : Modifications at the nitrogen positions and phenyl ring significantly influence biological activity; for example, substituents that increase lipophilicity often enhance cellular uptake and efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The introduction of fluorine in aryl substituents has been shown to enhance biological activity. For example, compounds derived from 1,2,4-triazinones exhibited significant antiproliferative effects against chronic myeloid leukemia cells (K-562) while maintaining low cytotoxicity levels . Moreover, triazine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and have shown activity against HIV-1 .

Enzyme Inhibition

Compounds similar to 4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,4,5,6-tetrahydro-1,2,4-triazine have demonstrated promising results as inhibitors of thioredoxin reductase (TrxR) at submicromolar concentrations . This inhibition is significant due to TrxR's role in cancer cell proliferation and resistance to chemotherapy.

Agrochemicals

The synthesis of nitrogen-containing heterocycles like triazines has implications in agrochemical formulations. Their ability to act as herbicides or pesticides is being explored due to their structural properties that can interact with biological systems in plants . The functionalization of triazines can lead to compounds with enhanced efficacy and reduced environmental impact.

Material Sciences

Nonlinear Optical Properties

Triazine derivatives have been investigated for their nonlinear optical properties. Such materials are crucial for applications in photonic devices and optical communications. The synthesis of novel derivatives has shown promising results in enhancing these properties through structural modifications .

Case Study 1: Anticancer Activity

A study by Khan et al. investigated the biological evaluation of trifluoromethylated bicyclic triazinones which showed distinct anticancer properties. The results indicated that these compounds not only inhibited cancer cell proliferation but also exhibited selectivity towards cancerous cells compared to normal cells .

Case Study 2: Agrochemical Applications

Research into the use of triazine derivatives as herbicides revealed that specific modifications could lead to compounds with improved herbicidal activity and selectivity against target weeds while minimizing harm to crops .

Data Table: Summary of Applications

Comparison with Similar Compounds

Spectroscopic and Structural Analysis

- $ ^1H $-NMR Profiles : The target compound’s methyl group resonates near δ 2.5–2.9, comparable to methyl signals in 3-phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine (δ 2.5–3.4 for methylene and δ 2.9 for methyl) . The fluoronitrophenyl substituent introduces deshielding effects, shifting aromatic proton signals upfield relative to phenyl analogs.

- X-ray Crystallography : Structural misassignments in early triazine studies (e.g., confusion between 1,2,3- and 1,2,4-triazines) underscore the importance of rigorous characterization, as seen in corrected assignments for 2,3,4,5-tetrahydro-1,2,4-triazine derivatives .

Comparative Data Table

Key Research Findings and Implications

Substituent-Driven Activity : Electron-withdrawing groups (e.g., nitro, fluoro) enhance bioactivity by improving target binding and stability. The target compound’s fluoronitrophenyl group may offer superior pharmacokinetics compared to phenyl or pyridyl analogs .

Spectroscopic Consistency : Methyl and methylene proton shifts in $ ^1H $-NMR are consistent across triazine derivatives, aiding structural validation .

Q & A

Q. What are the recommended synthetic pathways for 4-(2-Fluoro-4-nitrophenyl)-1-methyl-1,4,5,6-tetrahydro-1,2,4-triazine, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with nitration and fluorination of the phenyl precursor, followed by cyclization with methyl-substituted triazine intermediates. Use controlled stoichiometry to avoid byproducts (e.g., over-nitration).

- Optimization : Employ Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor via TLC/HPLC for intermediate purity .

- Process Control : Implement real-time monitoring using FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers address challenges in purifying this compound due to its structural complexity?

Methodological Answer:

- Separation Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to resolve polar nitro and triazine groups.

- Crystallization : Screen solvents (e.g., chloroform/methanol mixtures) under varying temperatures to exploit solubility differences. Refer to analogous triazine derivatives for solvent selection .

- Purity Validation : Combine NMR (¹H/¹³C) for structural confirmation and LC-MS for trace impurity detection. Cross-validate with XRD for crystalline phase analysis .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the 2-fluoro-4-nitrophenyl substituent on the triazine core?

Methodological Answer:

- Theoretical Framework : Apply Density Functional Theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental UV-Vis and cyclic voltammetry data .

- Steric Analysis : Use molecular dynamics (MD) simulations to assess conformational flexibility and steric hindrance in solution. Validate with NOESY NMR to observe spatial proximity of substituents .

- Data Integration : Overlay computational results with experimental kinetic data (e.g., reaction rates under varying substituents) to refine predictive models .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results in catalytic applications of this compound?

Methodological Answer:

- Hypothesis Testing : If catalytic activity diverges from DFT predictions, re-examine solvent effects or protonation states in the model. Include implicit solvation (e.g., PCM) in simulations .

- Cross-Validation : Use multiple characterization techniques (e.g., XPS for surface binding vs. HPLC for solution-phase kinetics) to identify hidden variables like interfacial interactions .

- Case Study : For unexpected byproducts, conduct mechanistic trapping experiments (e.g., radical scavengers) or isotope labeling to trace reaction pathways .

Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing off-target effects?

Methodological Answer:

- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) to prioritize assays. Use PubChem BioActivity data for analogous triazines to guide target selection .

- In Vitro Assays : Use dose-response curves (IC₅₀) in cell-based models, with controls for nitro-reductase activity (common in nitroaryl compounds). Include fluorogenic probes to monitor specificity .

- SAR Development : Synthesize derivatives with modified fluorine/nitro positions and correlate structural changes with bioactivity trends. Apply multivariate analysis to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.